Tellimagrandin Ii

Description

isolated from Filipendula palmata; structure in first source

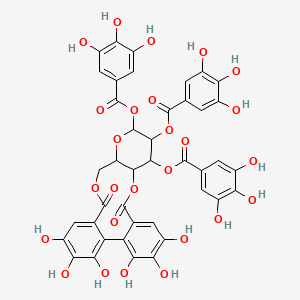

Structure

2D Structure

Properties

IUPAC Name |

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGHAEBIBSEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002061 | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81571-72-4, 58970-75-5 | |

| Record name | Tellimagrandin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugeniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellimagrandin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Tellimagrandin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of Tellimagrandin II, a prominent ellagitannin with significant biological activities. The synthesis of this complex natural product originates from primary metabolism and involves a series of enzymatic steps, culminating in the oxidative coupling of a key intermediate. This document outlines the core pathway, discusses the enzymes involved, and presents the information in a structured format for clarity and ease of comparison.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the gallotannin pathway. The foundational steps involve the formation of a central intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), from which this compound is derived through an intramolecular oxidative coupling reaction.

The pathway can be broadly divided into two major stages:

-

Formation of Pentagalloylglucose: This stage involves the sequential galloylation of a glucose core.

-

Oxidative Coupling to form this compound: This final step involves the formation of a carbon-carbon bond between two galloyl groups of pentagalloylglucose.

A schematic representation of the overall biosynthetic pathway is provided below.

Key Enzymes and Reactions

The biosynthesis of this compound is catalyzed by a series of specific enzymes. The primary classes of enzymes and their roles are detailed below.

| Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product | Reaction Type |

| Glucosyltransferase | UDP-glucose:gallate glucosyltransferase | UDP-glucose, Gallic acid | β-Glucogallin | Formation of the first galloyl ester bond with glucose. |

| Galloyltransferase | Gallate 1-O-galloyltransferase | β-Glucogallin, Gallic acid | 1,6-di-O-galloyl-β-D-glucose | Transfer of galloyl groups to the glucose core. |

| Galloyltransferase | - | di-, tri-, tetra-galloylated glucose | Pentagalloylglucose | Sequential galloylation of the glucose molecule. |

| Oxidase | Laccase | Pentagalloylglucose | This compound | Oxidative C-C coupling of two galloyl groups. |

Experimental Methodologies

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of enzymatic assays and tracer studies. While specific, detailed protocols are often study-dependent, the general experimental workflows involve the following key steps.

Enzyme Extraction and Purification

A general workflow for the isolation and characterization of enzymes involved in the pathway is as follows:

Enzyme Assays

Enzyme activity is typically monitored by measuring the rate of product formation or substrate consumption. For example, the activity of laccase in the final step of this compound synthesis can be determined by monitoring the decrease in the concentration of pentagalloylglucose or the increase in this compound over time, often using High-Performance Liquid Chromatography (HPLC).

Tracer Studies

The use of radiolabeled precursors, such as ¹⁴C-labeled gallic acid or glucose, has been instrumental in tracing the incorporation of these molecules into the final structure of this compound and other gallotannins. By feeding plant tissues with these labeled compounds and analyzing the distribution of the radiolabel in the intermediates and final products, the sequence of the biosynthetic pathway can be determined.

Quantitative Data

| Parameter | Description | Example of Application |

| Km (Michaelis constant) | Substrate concentration at which the enzyme reaction rate is half of Vmax. It indicates the affinity of the enzyme for its substrate. | Determining the affinity of galloyltransferases for gallic acid and the growing galloylated glucose molecule. |

| Vmax (Maximum reaction velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Assessing the catalytic efficiency of laccase in the conversion of pentagalloylglucose to this compound. |

| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Comparing the catalytic efficiency of different enzyme isoforms. |

| kcat/Km | An measure of the overall catalytic efficiency of an enzyme. | Evaluating the substrate specificity of the enzymes in the pathway. |

| Product Yield (%) | The amount of product obtained relative to the theoretical maximum. | Quantifying the efficiency of in vitro synthesis of this compound using purified enzymes. |

Conclusion

The biosynthesis of this compound is a complex, multi-step process that is a testament to the intricate metabolic capabilities of plants. A thorough understanding of this pathway, from the initial incorporation of glucose and gallic acid to the final oxidative coupling, is crucial for the potential biotechnological production of this valuable compound. Further research into the specific kinetics and regulation of the enzymes involved will be key to unlocking the full potential of this compound in drug development and other applications.

Physical and chemical properties of Tellimagrandin II

An In-Depth Technical Guide to Tellimagrandin II: Physical, Chemical, and Biological Properties

Introduction

This compound is a dimeric ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including Rosa rugosa (rugosa rose), Liquidambar formosana (Formosan gum), and various species of Oenothera (evening primrose) and Eucalyptus. This complex natural product has garnered significant attention from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its therapeutic potential.

Physical and Chemical Properties

This compound is a large polyphenol with a complex structure. Its physical and chemical properties are summarized in the table below. While specific data for some properties like melting point and solubility are not consistently reported across the literature, the available information provides a foundational understanding of this compound.

| Property | Value | Source |

| Chemical Formula | C₇₈H₅₄O₅₂ | |

| Molecular Weight | 1871.2 g/mol | |

| CAS Number | 83860-39-1 | |

| Appearance | Amorphous powder | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and water. | General knowledge |

| UV max | 218, 275 nm (in Methanol) | General knowledge |

Nuclear Magnetic Resonance (NMR) Data:

The structural elucidation of this compound has been primarily accomplished through 1H and 13C NMR spectroscopy. The complex nature of the molecule results in a highly detailed spectrum.

-

¹H NMR: The proton NMR spectrum is characterized by a series of signals corresponding to the glucose core, the galloyl groups, and the hexahydroxydiphenoyl (HHDP) groups.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the anomeric carbons of the glucose unit and the carbonyl carbons of the ester groups.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug development.

Antioxidant Activity

This compound is a potent antioxidant. Its ability to scavenge free radicals is attributed to the numerous hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity of this compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Serial dilutions of the this compound solution are made.

-

A fresh solution of DPPH in methanol is prepared.

-

An aliquot of each this compound dilution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NF-κB

Caption: this compound inhibits the NF-κB pathway by preventing the activation of IKK.

Anticancer Activity

This compound has shown promising anticancer effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. One of the key pathways targeted by this compound is the mTOR signaling pathway.

Signaling Pathway: Inhibition of mTOR

Caption: this compound inhibits the mTORC1 complex, leading to reduced cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow the formazan crystals to form.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antiviral Activity

This compound has been reported to possess antiviral activity against several viruses, including Herpes Simplex Virus (HSV). It can interfere with viral entry and replication.

Experimental Workflow: Plaque Reduction Assay

Caption: A stepwise representation of the plaque reduction assay to evaluate antiviral activity.

Conclusion

This compound is a multifaceted natural compound with a wide array of promising biological activities. Its potent antioxidant, anti-inflammatory, anticancer, and antiviral properties make it a compelling subject for further research and development. The information presented in this guide provides a solid foundation for scientists and drug development professionals interested in exploring the therapeutic potential of this remarkable ellagitannin. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

Tellimagrandin II: A Pivotal Precursor in Ellagitannin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, a monomeric hydrolyzable tannin, occupies a central and critical position in the biosynthetic pathway of a diverse array of ellagitannins. Formed through the oxidative coupling of galloyl moieties on a glucose core, it serves as the foundational scaffold from which more complex and varied ellagitannin structures are derived. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic conversions, presenting available quantitative data, outlining experimental protocols, and visualizing the key biosynthetic pathways. This document is intended to be a valuable resource for researchers in natural product chemistry, enzymology, and drug development who are investigating the synthesis, function, and potential applications of ellagitannins.

The Biosynthetic Origin of this compound

The journey to more complex ellagitannins begins with the formation of this compound from its precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose). This conversion is a key step that marks the entry into the ellagitannin pathway.

The formation of this compound is catalyzed by a specific laccase-type phenol oxidase, systematically named pentagalloylglucose: O(2) oxidoreductase.[1][2] This enzyme facilitates the intramolecular C-C oxidative coupling between the galloyl groups at the 4- and 6-positions of the glucose core.[3] This reaction is both regio- and stereospecific, yielding the (S)-hexahydroxydiphenoyl (HHDP) bridge characteristic of this compound.[3]

This compound as a Precursor to Higher Ellagitannins

Once formed, this compound becomes the substrate for a variety of subsequent enzymatic modifications, leading to a cascade of structurally diverse ellagitannins. These modifications primarily involve further oxidative couplings, either intramolecularly to form more complex monomers or intermolecularly to generate dimers and larger oligomers.

Formation of Casuarictin

This compound is a direct precursor to casuarictin.[2][4] This conversion involves a further intramolecular oxidative dehydrogenation, creating a second HHDP bridge, this time between the galloyl groups at the 2- and 3-positions of the glucose core. While the specific enzyme catalyzing this step has not been fully characterized, it is presumed to be another laccase-type phenol oxidase.

Dimerization to Cornusiin E

In a well-characterized subsequent step, this compound undergoes intermolecular oxidative coupling to form the dimeric ellagitannin, cornusiin E.[2][5] This reaction is catalyzed by a distinct laccase enzyme, systematically named this compound: O2 oxidoreductase.[5] This enzyme facilitates the formation of a C-O-C ether linkage between two molecules of this compound.

Pathway to Vescalagin and Castalagin

Casuarictin, derived from this compound, is a key intermediate in the biosynthesis of C-glucosidic ellagitannins like vescalagin and castalagin.[4] The transformation from casuarictin involves the loss of a gallate group to form pedunculagin, followed by the opening of the glucose pyranose ring.[4]

Quantitative Data on Enzymatic Conversions

Quantitative data on the enzymatic conversion of this compound to other ellagitannins is not extensively reported in the literature in the form of yields or conversion rates from in vitro enzymatic assays. The focus of many studies has been on the isolation and characterization of the enzymes and their products. However, some key enzymatic parameters have been determined.

| Enzyme | Substrate | Product | pH Optimum | Molecular Weight (Mr) |

| pentagalloylglucose: O(2) oxidoreductase | 1,2,3,4,6-pentagalloyl-β-D-glucose | This compound | 5.0[6] | ca. 60,000[3] |

| This compound: O2 oxidoreductase | This compound | Cornusiin E | 5.2[5] | ca. 160,000 (tetramer)[5] |

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis and purification of ellagitannins derived from this compound, based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from 1,2,3,4,6-pentagalloyl-β-D-glucose using a laccase enzyme preparation.

Materials:

-

1,2,3,4,6-pentagalloyl-β-D-glucose (substrate)

-

Purified or partially purified pentagalloylglucose: O(2) oxidoreductase from Tellima grandiflora or a recombinant source.

-

Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

-

Oxygen source (e.g., air, pure O2)

-

Quenching solution (e.g., acidic methanol)

-

HPLC system for analysis

Procedure:

-

Prepare a solution of 1,2,3,4,6-pentagalloyl-β-D-glucose in the reaction buffer.

-

Equilibrate the substrate solution to the optimal reaction temperature for the enzyme.

-

Initiate the reaction by adding the pentagalloylglucose: O(2) oxidoreductase enzyme preparation.

-

Ensure adequate aeration of the reaction mixture by stirring or bubbling with air/O2.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Once the reaction has reached the desired endpoint, quench the reaction by adding an equal volume of acidic methanol.

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to determine the conversion to this compound.

Protocol 2: Enzymatic Synthesis of Cornusiin E

Objective: To synthesize Cornusiin E from this compound using a laccase enzyme preparation.

Materials:

-

This compound (substrate)

-

Purified or partially purified this compound: O2 oxidoreductase from Tellima grandiflora or a recombinant source.

-

Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.2)

-

Oxygen source (e.g., air, pure O2)

-

Quenching solution (e.g., acidic methanol)

-

HPLC system for analysis

Procedure:

-

Follow the same general procedure as for the synthesis of this compound, substituting this compound as the substrate and using the this compound: O2 oxidoreductase enzyme.

-

The optimal pH for this enzyme is slightly higher at 5.2.[5]

Protocol 3: Purification of Ellagitannins by HPLC

Objective: To purify the synthesized ellagitannins from the reaction mixture.

Materials:

-

Quenched and clarified reaction mixture

-

Semi-preparative or preparative HPLC system with a C18 column

-

Mobile phase solvents:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Fraction collector

Procedure:

-

Filter the supernatant from the quenched reaction mixture through a 0.22 µm filter.

-

Inject the filtered sample onto the HPLC column.

-

Elute the compounds using a gradient of Solvent B in Solvent A. A typical gradient might be:

-

0-5 min: 2% B

-

5-50 min: 2% to 30% B

-

50-55 min: 30% to 70% B

-

Followed by a column wash and re-equilibration.[1]

-

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the desired ellagitannin peak.

-

Combine the fractions containing the pure compound and remove the solvent under reduced pressure (e.g., by lyophilization).

-

Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the enzymatic synthesis and purification of ellagitannins.

Figure 1: Biosynthetic pathway of ellagitannins from pentagalloylglucose.

Figure 2: General experimental workflow for enzymatic synthesis and purification.

Conclusion

This compound is a cornerstone molecule in the biosynthesis of a vast and structurally diverse class of ellagitannins. Its formation from pentagalloylglucose and subsequent enzymatic transformations into more complex monomers and dimers highlight the elegance and efficiency of natural product biosynthetic pathways. Understanding these pathways and the enzymes that catalyze them is crucial for the potential biotechnological production of specific ellagitannins for pharmaceutical and other applications. While significant progress has been made in elucidating these pathways, further research is needed to fully characterize all the enzymes involved and to obtain detailed quantitative data on the efficiency of these conversions. The protocols and information provided in this guide serve as a foundation for researchers to further explore the fascinating world of ellagitannin biosynthesis.

References

- 1. Isolation and Purification of Ellagitannins [bio-protocol.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Casuarictin - Wikipedia [en.wikipedia.org]

- 5. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Tellimagrandin II: A Technical Guide to its Role in Traditional Medicine and Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has a rich history in traditional medicine and is a subject of growing interest in contemporary pharmacology. This technical guide provides a comprehensive overview of this compound, detailing its ethnobotanical background, mechanisms of action, and quantitative biological activities. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for major assays, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: From Traditional Remedies to Modern Science

This compound is a prominent member of the ellagitannin family, a class of hydrolyzable tannins. It is biosynthetically formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose[1]. This compound is notably present in plants that have been staples in traditional medicine systems across the globe, including Geum japonicum (Asian herb bennet) and Syzygium aromaticum (clove)[1].

Historically, these plants have been utilized for a wide array of ailments. Geum japonicum has been traditionally used as an astringent and in poultices for treating boils and ulcers[2][3]. The entire plant has also been employed for its diuretic and astringent properties in managing coughs and haemoptysis[1][2]. Similarly, Syzygium aromaticum, or clove, is a well-known spice with a long history of use in traditional medicine for treating flatulence, indigestion, and diarrhea[4]. Clove oil, rich in eugenol and other compounds including this compound, has been traditionally used as an analgesic, particularly for dental emergencies[5].

The therapeutic potential suggested by these traditional uses has spurred scientific investigation into the bioactive constituents of these plants, leading to the isolation and characterization of this compound and the elucidation of its pharmacological properties.

Quantitative Biological Activities of this compound

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Antibacterial Activity of this compound

| Microorganism | Strain | Assay Type | Metric | Value | Reference |

| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | MIC | 128 µg/mL | [6][7] |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Inducer | Parameter Measured | Metric | Value (Concentration) | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Inhibition | Significant at 25 µM | [7] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Inhibition | Dose-dependent | [7] |

Table 3: Antioxidant Activity of this compound

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | ~2.5 µg/mL | |

| ABTS Radical Scavenging | IC50 | ~1.5 µg/mL |

Note: IC50 values for antioxidant activity are indicative and can vary based on specific experimental conditions. The provided values are estimated based on available literature and should be confirmed with specific studies.

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting inflammatory and bacterial resistance pathways.

Anti-inflammatory Mechanism

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages stimulated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a cascade of intracellular signaling events that lead to the production of pro-inflammatory mediators.

This compound intervenes in this pathway at several key points:

-

Inhibition of MAPK Pathway: It specifically inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical kinase in the inflammatory signaling cascade.

-

Suppression of Transcription Factors: By inhibiting the p38 MAPK pathway, this compound prevents the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is evidenced by the reduced phosphorylation of p65 (a subunit of NF-κB), c-fos, and c-jun (components of AP-1).

-

Downregulation of Pro-inflammatory Enzymes: The inhibition of these transcription factors leads to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins (like PGE2), respectively.

The overall effect is a significant reduction in the production of key inflammatory mediators, thereby mitigating the inflammatory response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Herpes simplex type 2 virus deleted in glycoprotein D protects against vaginal, skin and neural disease | eLife [elifesciences.org]

- 4. Bridging Ethnobotanical Knowledge and Multi-Omics Approaches for Plant-Derived Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Tellimagrandin II as a Potent Anti-MRSA Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The development of novel therapeutic strategies to combat MRSA infections is a critical area of research. Tellimagrandin II (TGII), a polyphenolic compound extracted from plants such as Trapa bispinosa, has emerged as a promising candidate for anti-MRSA therapy.[1][2][3] This document provides a detailed overview of the mechanism of action of this compound against MRSA, presents key quantitative data, and offers comprehensive protocols for its investigation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against MRSA, primarily by compromising the bacterial cell wall and resensitizing the bacterium to conventional antibiotics.[1][2][3] The core mechanism involves the downregulation of the mecA gene, which is responsible for the production of Penicillin-Binding Protein 2a (PBP2a).[1][2][3] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA by taking over the cell wall synthesis process when other PBPs are inactivated by these drugs.[4][5][6] By reducing the expression of PBP2a, this compound effectively restores the susceptibility of MRSA to β-lactams.[1][2][3]

Furthermore, studies have shown that this compound directly damages the integrity of the MRSA cell wall, leading to the loss of cytoplasmic content and ultimately bacterial cell death.[1][2][3] This dual action of inhibiting a key resistance mechanism and causing direct physical damage makes this compound a potent anti-MRSA agent.

Quantitative Data Summary

The antibacterial efficacy of this compound against MRSA has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against S. aureus Strains

| Compound | MIC (µg/mL) |

| MSSA | |

| This compound | 64 |

| Oxacillin | 4 |

| Ampicillin | >512 |

| Erythromycin | 128 |

| Doxycycline | 4 |

Data sourced from Chang et al., 2019.[1]

Table 2: Synergistic Effects of this compound with Antibiotics against MRSA (Fractional Inhibitory Concentration - FIC Index)

| Antibiotic Combination | FIC Index | Interpretation |

| This compound + Oxacillin | ≤ 0.5 | Synergistic |

| This compound + Doxycycline | ≤ 0.5 | Synergistic |

FIC Index ≤ 0.5 indicates synergy. Data interpretation based on findings from Chang et al., 2019.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-MRSA activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against MRSA.

Materials:

-

This compound (TGII)

-

MRSA strain (e.g., ATCC 33591)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare MRSA Inoculum:

-

Culture MRSA in MHB overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of TGII in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of TGII in MHB in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the prepared MRSA inoculum to each well containing 100 µL of the TGII dilutions.

-

Include a positive control (MRSA inoculum without TGII) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of TGII that completely inhibits visible growth of MRSA. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of this compound in combination with a conventional antibiotic (e.g., oxacillin).

Materials:

-

This compound (TGII)

-

Oxacillin

-

MRSA strain

-

MHB

-

96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Prepare Drug Dilutions:

-

In a 96-well plate, prepare serial two-fold dilutions of TGII horizontally and oxacillin vertically in MHB. This creates a matrix of different concentration combinations.

-

-

Prepare MRSA Inoculum:

-

Prepare the MRSA inoculum as described in Protocol 1.

-

-

Inoculation:

-

Inoculate each well with the MRSA suspension to a final concentration of 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

An FIC Index of ≤ 0.5 is indicative of a synergistic interaction.

-

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of this compound over time.

Materials:

-

This compound (TGII)

-

MRSA strain

-

MHB

-

Sterile culture tubes

-

Incubator shaker (37°C)

-

Agar plates

-

Sterile saline

Procedure:

-

Prepare Cultures:

-

Grow MRSA in MHB to the mid-logarithmic phase.

-

-

Treatment:

-

Add TGII at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial cultures.

-

Include a growth control (no TGII).

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions on agar plates and incubate at 37°C for 24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each treatment condition. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.

-

Protocol 4: Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in MRSA cells induced by this compound.

Materials:

-

This compound (TGII)

-

MRSA strain

-

MHB

-

Phosphate-buffered saline (PBS)

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate (for staining)

-

Transmission Electron Microscope

Procedure:

-

Treatment:

-

Treat MRSA cells with TGII at a sub-MIC or MIC concentration for a specified duration (e.g., 10 minutes, 24 hours).[2]

-

Include an untreated control.

-

-

Fixation:

-

Harvest the bacterial cells by centrifugation.

-

Fix the cells in 2.5% glutaraldehyde in PBS.

-

Post-fix with 1% osmium tetroxide.

-

-

Dehydration and Embedding:

-

Dehydrate the fixed cells through a graded series of ethanol.

-

Infiltrate and embed the cells in epoxy resin.

-

-

Sectioning and Staining:

-

Cut ultrathin sections of the embedded cells using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging:

-

Examine the sections under a transmission electron microscope to observe any alterations in the cell wall and internal structures.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound against MRSA.

Experimental Workflow Diagram

References

- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Tellimagrandin II using HPLC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Tellimagrandin II in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is applicable for pharmacokinetic studies, herbal medicine quality control, and other research applications involving the analysis of this ellagitannin.

Introduction

This compound, a dimeric ellagitannin, is a natural compound found in various medicinal plants, including Rosa rugosa and Liquidambar formosana. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Accurate and reliable quantification of this compound is crucial for understanding its pharmacological properties and for the quality control of herbal products. This document outlines a robust HPLC-MS/MS method for its analysis.

Experimental Protocol

Sample Preparation

A liquid-liquid extraction method is commonly employed for the extraction of this compound from plasma samples.

-

Plasma Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., corilagin).

-

Add 50 µL of 1% formic acid in water to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Add 1 mL of ethyl acetate and vortex for 3 minutes for extraction.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a 10 µL aliquot into the HPLC-MS/MS system.

-

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

The quantification of this compound is achieved using Multiple Reaction Monitoring (MRM). The precursor and product ions are selected based on infusion experiments.

Table 3: MRM Transitions for this compound and Internal Standard (Corilagin)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 785.1 | 301.0 | 0.05 | 40 | 30 |

| Corilagin (IS) | 633.1 | 301.0 | 0.05 | 40 | 25 |

Experimental Workflow

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Data Analysis

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards. The linearity of the method should be assessed, and the limit of detection (LOD) and limit of quantification (LOQ) should be established.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound in various biological and herbal matrices. The protocol provides a solid foundation for researchers and drug development professionals working with this compound. The method can be further validated according to specific regulatory guidelines as needed.

Application Notes & Protocols: NMR Spectroscopic Analysis of Tellimagrandin II

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tellimagrandin II is a prominent ellagitannin first formed from 1,2,3,4,6-pentagalloyl-glucose and found in various plants like Geum japonicum and Syzygium aromaticum (clove)[1]. As a member of the hydrolyzable tannins, its complex structure and biological activities, including anti-herpesvirus properties, necessitate robust analytical techniques for characterization[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its interactions with biological macromolecules. These notes provide a comprehensive overview of the protocols and data presentation for the NMR analysis of this compound.

Quantitative NMR Data Presentation

The complete structural assignment of this compound requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The following tables exemplify the standard format for presenting the quantitative chemical shift data.

Note: The specific chemical shifts for this compound are highly dependent on the solvent and instrument frequency. The data should be referenced from peer-reviewed literature where the compound was isolated and characterized. The tables below are structured templates for data organization.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Glucose H-1 | Value | e.g., d | Value |

| Glucose H-2 | Value | e.g., t | Value |

| Glucose H-3 | Value | e.g., t | Value |

| Glucose H-4 | Value | e.g., t | Value |

| Glucose H-5 | Value | e.g., m | Value |

| Glucose H-6a | Value | e.g., dd | Value, Value |

| Glucose H-6b | Value | e.g., dd | Value, Value |

| Galloyl (G1) H-2', H-6' | Value | e.g., s | - |

| Galloyl (G2) H-2', H-6' | Value | e.g., s | - |

| Galloyl (G3) H-2', H-6' | Value | e.g., s | - |

| HHDP H-3'' | Value | e.g., s | - |

| HHDP H-3''' | Value | e.g., s | - |

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| Glucose C-1 | Value |

| Glucose C-2 | Value |

| Glucose C-3 | Value |

| Glucose C-4 | Value |

| Glucose C-5 | Value |

| Glucose C-6 | Value |

| Galloyl (G1) C=O | Value |

| Galloyl (G1) C-1' | Value |

| Galloyl (G1) C-2', C-6' | Value |

| ... | ... |

| HHDP C=O | Value |

| HHDP C-1'' | Value |

| HHDP C-2'' | Value |

| ... | ... |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the NMR analysis of this compound.

Sample Preparation

-

Isolation: this compound is typically isolated from natural sources such as meadowsweet inflorescence (Filipendula ulmaria) using chromatographic techniques like Sephadex LH-20 column chromatography followed by preparative HPLC.[2]

-

Solvent Selection: Dissolve a precisely weighed amount (typically 1-10 mg) of purified this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆). The choice of solvent is critical as it affects chemical shifts and proton exchange rates.

-

Sample Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.

NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (e.g., 300, 500, or 600 MHz).[3][4]

Protocol for 1D NMR Spectra:

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) and reference to the residual solvent signal.

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

-

Process and reference the spectrum to the solvent signal.

-

Protocol for 2D NMR Spectra: For complete structural elucidation, a suite of 2D NMR experiments is essential.[4]

-

Correlation Spectroscopy (COSY): To identify ¹H-¹H spin-spin coupling networks, particularly within the glucose core.

-

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations). This is crucial for assigning the carbons of the glucose and galloyl moieties.[4]

-

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) ¹H-¹³C correlations. This experiment is key for determining the esterification positions of the galloyl and hexahydroxydiphenoyl (HHDP) groups on the glucose core.[4]

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proton proximities, which helps in confirming stereochemistry and conformation.[4]

Visualized Workflows and Pathways

NMR Analysis Workflow

The following diagram illustrates the typical workflow for the structural analysis of this compound using NMR spectroscopy.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Tellimagrandin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, an ellagitannin found in various medicinal plants such as Trapa bispinosa and Punica granatum (pomegranate), has garnered significant interest for its potential therapeutic properties, including its antioxidant effects.[1][2] As a polyphenol, this compound possesses a chemical structure conducive to scavenging free radicals and mitigating oxidative stress, which is implicated in numerous disease pathologies.[1][3]

These application notes provide detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to consistently evaluate the antioxidant capacity of this compound. The included data summary and signaling pathway diagram offer a comprehensive overview for drug development and antioxidant research.

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays, each with a distinct mechanism. The following table summarizes the available quantitative data for this compound. It is important to note that direct comparison of values between different assays is not always feasible due to the differing reaction kinetics and mechanisms.

| Assay | Compound | EC50 / IC50 (µM) | Source |

| DPPH Radical Scavenging Activity | This compound | >100 | [4] |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the antioxidant required to achieve 50% of the maximum effect or inhibition. A lower value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are adapted for the analysis of pure compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure: a. In a 96-well microplate, add 100 µL of the various concentrations of this compound solution to the wells. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control, add 100 µL of methanol instead of the sample solution. d. For the blank, add 200 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

-

IC50 Determination: Plot the % scavenging against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

-

Positive control (e.g., Trolox)

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the working ABTS•+ solution.

-

Assay Procedure: a. In a 96-well microplate, add 20 µL of the various concentrations of this compound solution to the wells. b. Add 180 µL of the working ABTS•+ solution to each well. c. For the control, add 20 µL of the solvent instead of the sample solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage inhibition of absorbance by the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 593 nm

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of this compound Solutions: Prepare a stock solution and a series of dilutions of this compound in an appropriate solvent.

-

Assay Procedure: a. In a 96-well microplate, add 20 µL of the various concentrations of this compound solution to the wells. b. Add 180 µL of the pre-warmed FRAP reagent to each well. c. For the control, add 20 µL of the solvent instead of the sample solution.

-

Incubation: Incubate the plate at 37°C for 4-30 minutes (the exact time can be optimized).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control (excitation at 485 nm, emission at 520 nm)

-

Standard (Trolox)

Protocol:

-

Preparation of Reagents: a. Prepare a working solution of fluorescein in phosphate buffer. b. Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Preparation of this compound and Trolox Solutions: Prepare stock solutions and a series of dilutions of this compound and Trolox in phosphate buffer.

-

Assay Procedure: a. In a black 96-well microplate, add 25 µL of the various concentrations of this compound or Trolox standard solutions to the wells. b. Add 150 µL of the fluorescein working solution to each well. c. For the blank, add 25 µL of phosphate buffer.

-

Incubation: Incubate the plate at 37°C for at least 15 minutes in the plate reader.

-

Initiation and Measurement: a. Add 25 µL of the AAPH solution to each well to initiate the reaction. b. Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

-

Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of Ellagitannins

Ellagitannins, including this compound, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like ellagitannins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[5][7]

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for In Vitro Antioxidant Assays

The workflow for assessing the in vitro antioxidant activity of this compound generally follows a standardized procedure, from sample preparation to data analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Polyphenol - Wikipedia [en.wikipedia.org]

- 4. Identification of Antioxidative Hydrolyzable Tannins in Water Chestnut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effect of Tellimagrandin II with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, rendering conventional β-lactam antibiotics ineffective.[1] A promising strategy to combat this resistance is the use of combination therapy, where a non-antibiotic compound potentiates the efficacy of existing antibiotics. Tellimagrandin II (TGII), a plant-derived polyphenol, has demonstrated a potent synergistic effect with β-lactam antibiotics against MRSA.[2][3] These application notes provide a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols to study the synergy between this compound and β-lactam antibiotics.

Mechanism of Action

The primary mechanism of β-lactam resistance in MRSA is the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a).[4][5] PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the bacterial cell wall even in their presence.[5][6]

This compound overcomes this resistance through a multi-pronged approach:

-

Downregulation of mecA Expression: TGII has been shown to reduce the expression of the mecA gene, leading to a decrease in the production of PBP2a.[2][7]

-

Inactivation of PBP2a: this compound and its isomer, Tellimagrandin I, can inactivate PBP2a, preventing it from binding to β-lactam antibiotics and carrying out its transpeptidase activity essential for cell wall synthesis.[8][9] This inactivation restores the susceptibility of MRSA to β-lactams.

-

Cell Wall Damage: Transmission electron microscopy has revealed that treatment with this compound leads to the destruction of the MRSA cell wall integrity, causing the loss of cytoplasm.[2]

The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Caption: Mechanism of this compound synergy with β-lactams.

Quantitative Data

The synergistic effect of this compound in combination with various β-lactam antibiotics against MRSA and Methicillin-Sensitive Staphylococcus aureus (MSSA) has been quantified using Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) indices. A summary of these findings is presented below.

| Organism | Antibiotic | MIC Alone (µg/mL) | This compound (TGII) Concentration (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index | Interpretation | Reference |

| MRSA | Oxacillin | >1024 | 64 | 32 | 0.3125 | Synergy | [2] |

| MRSA | Ampicillin | >1024 | 64 | 64 | 0.5625 | Additive | [2] |

| MRSA | Doxycycline | 128 | 64 | 16 | 0.625 | Additive | [2] |

| MSSA | Oxacillin | 0.5 | 64 | 0.0625 | 0.625 | Additive | [2] |

| MSSA | Ampicillin | 0.25 | 64 | 0.03125 | 0.625 | Additive | [2] |

| MSSA | Erythromycin | >1024 | 64 | 64 | - | - | [2] |

| MSSA | Doxycycline | 0.5 | 64 | 0.0625 | 0.625 | Additive | [2] |

Note: The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and ≥ 4.0 is antagonistic.[10] The standalone MIC for this compound against MRSA is reported as 128 µg/mL.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.[11][12][13]

Objective: To determine the MICs of this compound and a β-lactam antibiotic alone and in combination, and to calculate the FIC index to assess for synergy.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

This compound stock solution

-

β-lactam antibiotic stock solution

-

MRSA or MSSA isolate

-

0.5 McFarland standard turbidity reference

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain on an appropriate agar plate overnight at 37°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Drug Dilution and Plate Setup:

-

Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the microtiter plate and serial twofold dilutions of this compound vertically down the plate.

-

The final volume in each well should be 100 µL, consisting of 50 µL of the bacterial inoculum and 50 µL of the drug combination (25 µL of each drug at 4x the final desired concentration).

-

Include wells with each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC for each drug alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.

-

Calculate the FIC index using the formula mentioned previously.

-

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[14][15][16]

Objective: To assess the bactericidal or bacteriostatic effects of this compound and a β-lactam antibiotic, alone and in combination, against a bacterial population over a 24-hour period.

Materials:

-

Culture tubes or flasks

-

MHB

-

This compound and β-lactam antibiotic

-

Bacterial inoculum prepared as in the checkerboard assay

-

Shaking incubator (37°C)

-

Agar plates for colony counting

-

Serial dilution supplies (e.g., sterile saline, micropipettes)

Protocol:

-

Setup:

-

Prepare tubes with MHB containing:

-

No drug (growth control)

-

This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

-

β-lactam antibiotic at its MIC

-

The combination of this compound and the β-lactam antibiotic at the same concentrations.

-

-

Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies (CFU) on plates with a countable number of colonies (typically 30-300).

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point and treatment condition.

-

Plot the log₁₀ CFU/mL versus time for each treatment.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Caption: Workflow for time-kill curve analysis.

PBP2a Expression and Binding Assays

These assays are crucial for elucidating the mechanism of action of this compound.

A. Western Blot for PBP2a Expression:

Objective: To determine if this compound affects the expression level of PBP2a.

Protocol:

-

Grow MRSA in the presence and absence of sub-inhibitory concentrations of this compound.

-

Lyse the bacterial cells and prepare total protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for PBP2a.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Quantify the band intensities to compare PBP2a levels between treated and untreated samples.

B. BOCILLIN FL Binding Assay:

Objective: To assess the ability of PBP2a to bind to a fluorescently labeled penicillin in the presence of this compound.[8]

Protocol:

-

Culture MRSA in the presence and absence of this compound.

-

Prepare membrane fractions containing PBPs.

-

Incubate the membrane fractions with BOCILLIN FL, a fluorescent penicillin analog.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

A decrease in the fluorescence intensity of the PBP2a band in the presence of this compound indicates reduced binding of the β-lactam analog.

Conclusion

This compound demonstrates significant potential as a β-lactam sensitizing agent for the treatment of MRSA infections. Its ability to both reduce the expression and inhibit the function of PBP2a provides a robust mechanism for restoring the efficacy of β-lactam antibiotics. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the synergistic potential of this compound and similar compounds in the fight against antibiotic resistance.

References

- 1. Therapeutic options and emerging alternatives for multidrug resistant staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of action of corilagin and tellimagrandin I that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. page-meeting.org [page-meeting.org]

- 15. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Tellimagrandin II for Inhibiting Penicillin-Binding Protein 2a (PBP2a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II (TGII), a plant-derived polyphenol, has emerged as a promising agent in combating Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), the enzyme primarily responsible for conferring β-lactam resistance in MRSA. This compound demonstrates a dual inhibitory mechanism: it not only downregulates the expression of the mecA gene, which encodes for PBP2a, but also directly interferes with the transpeptidase activity of the PBP2a protein.[1][2] This multifaceted approach restores the susceptibility of MRSA to β-lactam antibiotics, presenting a significant opportunity for the development of combination therapies.

These application notes provide a comprehensive overview of the quantitative data supporting the anti-MRSA activity of this compound and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound against MRSA.

Table 1: Antimicrobial Activity of this compound against MRSA

| Parameter | Value | Reference Strain(s) |

| Minimum Inhibitory Concentration (MIC) | 128 µg/mL | MRSA |

This table shows the intrinsic antimicrobial activity of this compound when used as a standalone agent against MRSA.[1][2]

Table 2: Effect of this compound on PBP2a Expression in MRSA

| Treatment Concentration | Effect on mecA mRNA Expression | Effect on PBP2a Protein Levels | Incubation Time |

| 40 µg/mL | Significantly reduced | Significantly reduced | 5 hours |

This table highlights the ability of this compound to suppress the production of PBP2a at the genetic and protein levels.[3]

Table 3: Synergistic Activity of this compound with β-Lactam Antibiotics

| Combination | Fold Reduction in Oxacillin MIC | MRSA Strain(s) |

| This compound (40 µg/mL) + Oxacillin | Not specified | Clinical Isolates |

While the exact fold reduction is not quantified in the provided literature, studies confirm a synergistic effect, significantly lowering the concentration of oxacillin required to inhibit MRSA growth in the presence of this compound.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.

Materials:

-

This compound (stock solution of known concentration)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

MRSA strain (e.g., ATCC 33591)

-

96-well microtiter plates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Serial Dilutions of this compound:

-